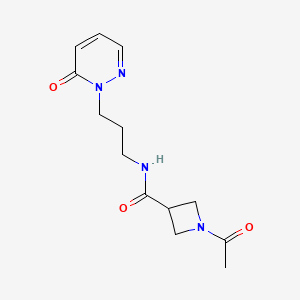

![molecular formula C18H18N4S2 B2771757 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane CAS No. 87245-68-9](/img/structure/B2771757.png)

1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane, also known as BIB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIB is a symmetrical molecule that has two benzimidazole rings and two thioether groups attached to a butane chain.

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Construction of Cd(II) MOFs : A study by Li et al. (2012) described the synthesis of two Cd(II) coordination polymers using bis(imidazolyl) and dicarboxylate ligands, demonstrating their potential in creating structures with unique thermal stability and fluorescent properties (Li, Guo, Weng, & Lin, 2012).

Pseudorotaxane Formation : Research by Li et al. (2010) explored the self-assembly of [2]pseudorotaxanes based on pillar[5]arene and a simple bis(imidazolium) dication, showcasing the ability to control the dethreading/rethreading process through the addition of base and acid (Li, Zhao, Li, Ding, Chen, Zhang, Yu, & Jia, 2010).

α-Polonium Coordination Networks : Abrahams et al. (2002) utilized bis(imidazole) ligands to form α-polonium topology networks, indicating the structural diversity achievable with these ligands (Abrahams, Hoskins, Robson, & Slizys, 2002).

Luminescence Sensing and Pesticide Removal

- A study by Zhao et al. (2017) highlighted the synthesis of thiophene-based MOFs for luminescence sensing and pesticide removal, emphasizing the role of bis(imidazole) compounds in constructing frameworks with environmental sensing capabilities (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Corrosion Inhibition

- Chaouiki et al. (2020) investigated the corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel, demonstrating the significant protection offered by these structures against corrosion in HCl solution (Chaouiki, Chafiq, Rbaa, Salghi, Lakhrissi, Ali, Bashir, & Chung, 2020).

Catalysis

- Khaligh et al. (2019) reported on the mechanosynthesis of N-Methyl imines using a recyclable imidazole-based acid-scavenger, showcasing the catalytic and dehydrating properties of bis(imidazole) compounds in solvent-free conditions (Khaligh, Ling, Mihankhah, Johan, & Ching, 2019).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

properties

IUPAC Name |

2-[4-(1H-benzimidazol-2-ylsulfanyl)butylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAMPPKUVUNBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCCCSC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)

![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)

![1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2771690.png)

![Dispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2771692.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B2771694.png)